6-(Trifluoromethoxy)pyrazine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H3F3N2O3. This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The trifluoromethoxy group attached to the pyrazine ring imparts unique properties to the compound, making it a subject of interest in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This method has been shown to be scalable and efficient .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Trifluoromethoxylation: Involves the use of innovative reagents to introduce the trifluoromethoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyrazines .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethoxy)pyrazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is used in drug design due to its unique properties, such as high stability and hydrophobicity.
Material Science: It is used in the development of new materials with specific electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group imparts electron-withdrawing properties, which can influence the compound’s reactivity and interaction with biological molecules . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-trifluoromethoxypyrazine: Similar in structure but with a chlorine atom instead of a carboxylic acid group.
6-(Trifluoromethyl)pyrazine-2-carboxylic acid: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
6-(Trifluoromethoxy)pyrazine-2-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the carboxylic acid group, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .
Eigenschaften
Molekularformel |
C6H3F3N2O3 |
---|---|
Molekulargewicht |
208.09 g/mol |
IUPAC-Name |
6-(trifluoromethoxy)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)14-4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13) |
InChI-Schlüssel |
IJKPBRKXVSNROE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C=N1)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.